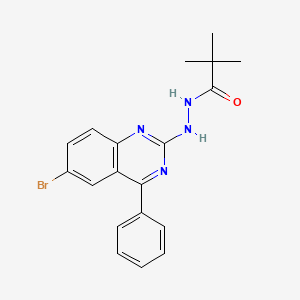
N'-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide, also known as BPH-715, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has shown various methods for synthesizing derivatives of this compound, such as the multi-step reaction sequence involving ethyl acetoacetate, araldeliydes, and ammonia, followed by treatment with hydrazine hydrate and benzoxazine-4(3H)-one (Dangi, Hussain, Sain, & Talesara, 2010).
Structural Analysis : The structures of synthesized compounds were confirmed through elemental analysis, IR, 1H NMR, and mass spectral data, providing detailed insight into their chemical properties (Kumar, Lal, & Rani, 2014).
Potential Applications
Antiviral Activities : Some derivatives have shown distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses. This suggests potential uses in antiviral therapies (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Antibacterial Properties : Several studies have focused on the antibacterial activities of these compounds, indicating their potential in developing new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Antimicrobial Activity : Novel derivatives have been evaluated for their antimicrobial activity, providing a basis for further exploration in the field of antimicrobial drug development (Babu, Srinivasulu, & Kotakadi, 2015).
Antitumor Agents : Some derivatives have shown significant potency against human cell lines, suggesting their potential as antitumor agents (Al-Romaizan, Ahmed, & Elfeky, 2019).
Antioxidant and Antitumor Activities : Certain derivatives have demonstrated antioxidant and antitumor activities, highlighting their multifaceted potential in pharmacological applications (Ismail & Elsayed, 2018).
Mechanism of Action
Target of Action
The primary target of N’-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide is the Low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) . This enzyme plays a crucial role in cellular processes such as cell growth and differentiation, and it is involved in the negative regulation of insulin signaling .
properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-19(2,3)17(25)23-24-18-21-15-10-9-13(20)11-14(15)16(22-18)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJYEFXBOIKKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


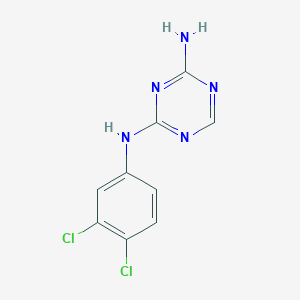
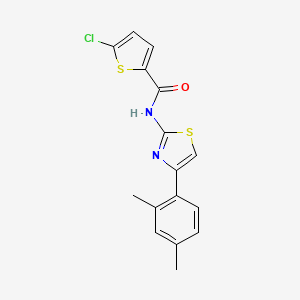
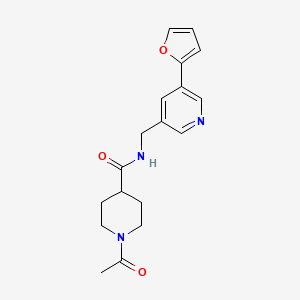
![4,6-dihydro-1H-thieno[3,4-c]pyrazole](/img/structure/B2815197.png)
![2,4-Dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2815198.png)
![3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815199.png)
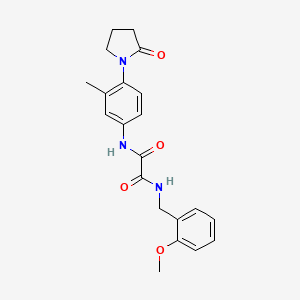

![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2815204.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2815205.png)
![2-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2815206.png)
![isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2815208.png)
![2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2815212.png)